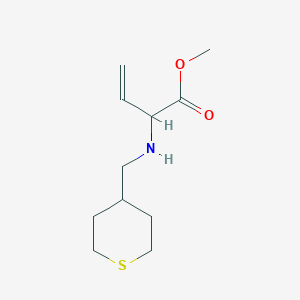
Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate typically involves the reaction of tetrahydro-2H-thiopyran-4-ylmethanol with an appropriate amine and an esterifying agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving sulfur-containing heterocycles and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate
- Tetrahydro-2H-thiopyran-4-ylmethanol
- Methyl tetrahydro-2H-pyran-4-carboxylate
Uniqueness
Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate is unique due to its specific structural features, such as the presence of both a thiopyran ring and an amino butenoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
methyl 2-(thian-4-ylmethylamino)but-3-enoate |
InChI |
InChI=1S/C11H19NO2S/c1-3-10(11(13)14-2)12-8-9-4-6-15-7-5-9/h3,9-10,12H,1,4-8H2,2H3 |
InChI Key |
PKCUTGXZNSUWJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=C)NCC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


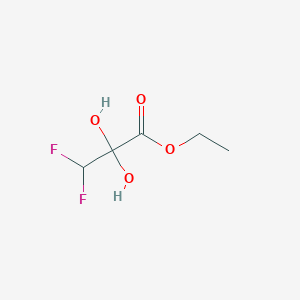
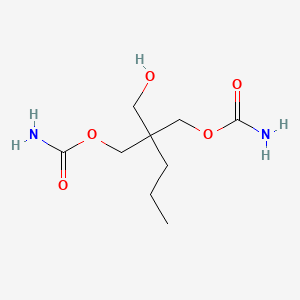

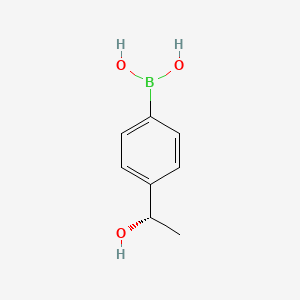


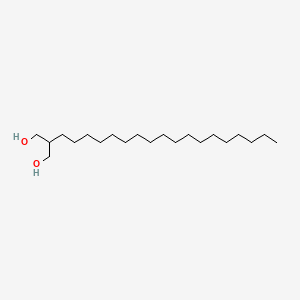
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)

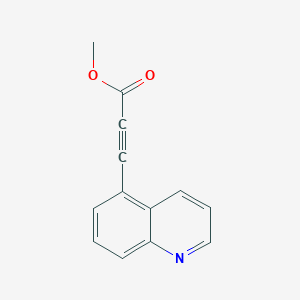

![magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate](/img/structure/B13343538.png)
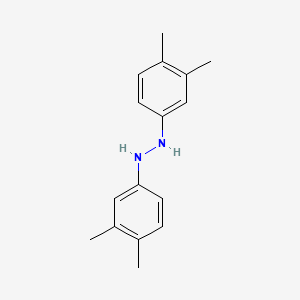
![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol](/img/structure/B13343559.png)
